4-CHLORO-6-ETHOXY-2-PYRIMIDINAMINE

Vue d'ensemble

Description

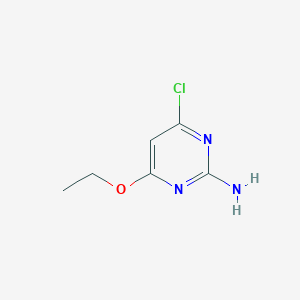

4-CHLORO-6-ETHOXY-2-PYRIMIDINAMINE is a heterocyclic organic compound with the molecular formula C6H8ClN3O It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-6-ETHOXY-2-PYRIMIDINAMINE typically involves the substitution of a pyrimidine ring with chlorine and ethoxy groups. One common method involves the reaction of 4,6-dichloropyrimidine with sodium ethoxide in ethanol at room temperature. This reaction proceeds via nucleophilic substitution, where the ethoxide ion replaces one of the chlorine atoms on the pyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

4-CHLORO-6-ETHOXY-2-PYRIMIDINAMINE undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form amines or alcohols.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium ethoxide in ethanol, amines in the presence of a base.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyrimidines.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Coupling Reactions: Formation of biaryl compounds.

Applications De Recherche Scientifique

Medicinal Chemistry

Building Block for Pharmaceuticals

4-Chloro-6-ethoxy-2-pyrimidinamine serves as a crucial intermediate in the synthesis of various pharmacologically active compounds. Its derivatives have shown potential as anticancer, antiviral, and antimicrobial agents. The compound's structure allows for modifications that enhance biological activity against specific targets.

Mechanism of Action

The compound interacts with molecular targets such as kinases and proteases, leading to the disruption of cellular processes in pathogens or cancer cells. The ethoxy and chloro substituents improve its binding affinity and specificity for these targets, making it effective in inhibiting enzymes involved in DNA synthesis and repair.

Agrochemicals

Development of Pesticides and Herbicides

In agrochemical applications, this compound is utilized in the formulation of pesticides and herbicides. Its ability to inhibit specific enzymes in plants makes it effective for controlling pest populations and weed growth. This application is vital for enhancing agricultural productivity while managing environmental impacts.

Materials Science

Synthesis of Advanced Materials

The compound is also employed in materials science for synthesizing advanced materials with unique electronic and optical properties. Its derivatives can be used to create materials suitable for various applications, including sensors and electronic devices.

Anticancer Activity

A study investigated the anticancer properties of derivatives synthesized from this compound. These derivatives were tested against various cancer cell lines, demonstrating significant cytotoxic effects compared to standard chemotherapeutic agents. The mechanism involved the induction of apoptosis through the modulation of signaling pathways related to cell proliferation and survival .

Anti-inflammatory Effects

Research has shown that certain derivatives exhibit potent anti-inflammatory activity by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). The IC50 values for these compounds were comparable to that of established anti-inflammatory drugs like celecoxib, indicating their potential use in treating inflammatory conditions .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Synthesis of anticancer, antiviral, and antimicrobial agents; targets kinases and proteases. |

| Agrochemicals | Development of pesticides and herbicides; inhibits specific plant enzymes. |

| Materials Science | Creation of advanced materials with electronic and optical properties. |

Mécanisme D'action

The mechanism of action of 4-CHLORO-6-ETHOXY-2-PYRIMIDINAMINE involves its interaction with specific molecular targets. In medicinal chemistry, it can inhibit enzymes such as kinases or proteases, leading to the disruption of cellular processes in pathogens or cancer cells. The compound’s ethoxy and chloro substituents enhance its binding affinity and specificity for these targets .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Amino-4-chloro-6-methylpyrimidine: Similar structure but with a methyl group instead of an ethoxy group.

4-Chloro-6-methoxypyrimidin-2-amine: Similar structure but with a methoxy group instead of an ethoxy group.

Uniqueness

4-CHLORO-6-ETHOXY-2-PYRIMIDINAMINE is unique due to its ethoxy substituent, which imparts distinct electronic and steric properties. This makes it a versatile scaffold for the synthesis of various bioactive compounds and materials with specific properties.

Activité Biologique

4-Chloro-6-ethoxy-2-pyrimidinamine is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its antiviral, antibacterial, and anti-inflammatory effects, supported by data tables and recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 158.59 g/mol. The compound features a chloro group at the 4-position and an ethoxy group at the 6-position of the pyrimidine ring, which are critical for its biological activity.

2. Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various pyrimidine derivatives. For instance, compounds similar to this compound have been evaluated against gram-positive bacteria and mycobacterial strains. A study reported that certain derivatives exhibited submicromolar activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), indicating strong antibacterial potential .

Table 1: Antibacterial Activity of Pyrimidine Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | < 1 µM |

| Related Compound A | MRSA | < 0.5 µM |

| Related Compound B | Enterococcus faecalis | < 1 µM |

3. Anti-inflammatory Activity

Pyrimidines have also been studied for their anti-inflammatory effects. A number of derivatives have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation by producing prostaglandins. In vitro studies indicated that some pyrimidine analogs significantly suppressed COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Table 2: COX Inhibition by Pyrimidine Derivatives

| Compound | COX Enzyme | IC50 (µM) |

|---|---|---|

| This compound | COX-1 | 19.45 ± 0.07 |

| COX-2 | 31.4 ± 0.12 | |

| Related Compound C | COX-1 | <20 |

| Related Compound D | COX-2 | <25 |

Case Studies and Research Findings

A comprehensive study analyzed the pharmacological profiles of various pyrimidine derivatives, including those structurally related to this compound. The findings suggested a correlation between structural modifications and enhanced biological activities, particularly in terms of lipophilicity and cytotoxicity against cancer cell lines .

In another investigation focusing on anti-inflammatory properties, several pyrimidine derivatives were tested in vivo using carrageenan-induced paw edema models in rats. The results indicated that these compounds exhibited significant anti-inflammatory effects, comparable to indomethacin, a commonly used NSAID .

Propriétés

IUPAC Name |

4-chloro-6-ethoxypyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3O/c1-2-11-5-3-4(7)9-6(8)10-5/h3H,2H2,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXJZQGOWSYPWAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC(=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70396684 | |

| Record name | 4-Chloro-6-ethoxypyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89784-02-1 | |

| Record name | 4-Chloro-6-ethoxypyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.